(2R)-2-Pyridin-4-ylpropan-1-ol
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Overview
Description
(2R)-2-Pyridin-4-ylpropan-1-ol: is a chiral alcohol with a pyridine ring attached to a propanol backbone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Pyridin-4-ylpropan-1-ol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the asymmetric reduction of 2-pyridin-4-ylpropanal using chiral catalysts to obtain the desired enantiomer. Another approach involves the use of borane complexes or other reducing agents under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to reduce the precursor compounds efficiently. The choice of catalyst and reaction conditions is crucial to ensure high yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-Pyridin-4-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-pyridin-4-ylpropanal or 2-pyridin-4-ylpropanone.
Reduction: Formation of 2-pyridin-4-ylpropane.
Substitution: Formation of 2-pyridin-4-ylpropyl halides or amines.
Scientific Research Applications
Chemistry: (2R)-2-Pyridin-4-ylpropan-1-ol is used as a chiral building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its chiral nature allows it to interact selectively with biological molecules, making it useful for studying enzyme mechanisms and developing new biocatalysts.
Medicine: The compound is investigated for its potential therapeutic applications. Its structure allows it to interact with specific biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various products.
Mechanism of Action
The mechanism of action of (2R)-2-Pyridin-4-ylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pyridine ring and hydroxyl group play crucial roles in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with its targets. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
(2S)-2-Pyridin-4-ylpropan-1-ol: The enantiomer of (2R)-2-Pyridin-4-ylpropan-1-ol, with similar chemical properties but different biological activities due to its chiral nature.
2-Pyridin-4-ylpropanal: The aldehyde form of the compound, which can be used as a precursor in the synthesis of this compound.
2-Pyridin-4-ylpropanone: The ketone form, also a precursor in the synthesis of the alcohol.
Uniqueness: this compound is unique due to its chiral nature and the presence of both a pyridine ring and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions and interact selectively with biological molecules. Its enantiomeric purity is crucial for its applications in research and industry, as different enantiomers can have significantly different effects.
Properties
IUPAC Name |
(2R)-2-pyridin-4-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-2-4-9-5-3-8/h2-5,7,10H,6H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPWDIUUNHGRDK-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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